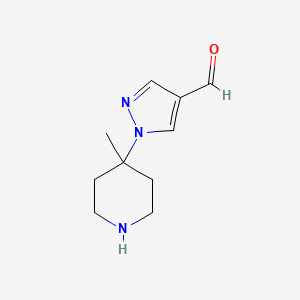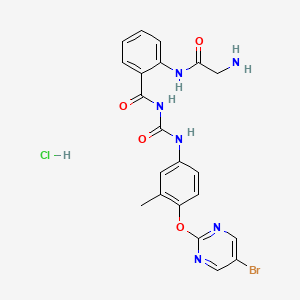
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro group, a cyclopropylethyl group, and a methylsulfonyl group attached to an isoindolinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoindolinone Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropylethyl Group: This step may involve alkylation reactions using cyclopropyl-containing reagents.
Addition of the Methylsulfonyl Group: Sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted isoindolinone derivatives.
Applications De Recherche Scientifique
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-Chloro-2-(1-cyclopropylethyl)-7-(methylsulfonyl)isoindolin-1-one: Unique due to its specific substituents and stereochemistry.
Other Isoindolinone Derivatives: Compounds with different substituents or stereochemistry, which may exhibit different biological activities and properties.
Uniqueness
This compound stands out due to its combination of a chloro group, a cyclopropylethyl group, and a methylsulfonyl group, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H16ClNO3S |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
5-chloro-2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H16ClNO3S/c1-8(9-3-4-9)16-7-10-5-11(15)6-12(20(2,18)19)13(10)14(16)17/h5-6,8-9H,3-4,7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
DNXRADLJFQLRJR-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Cl)S(=O)(=O)C |
SMILES canonique |
CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



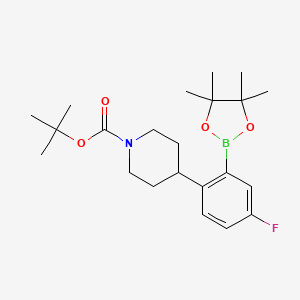
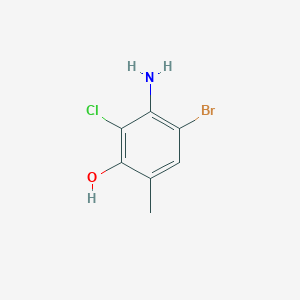
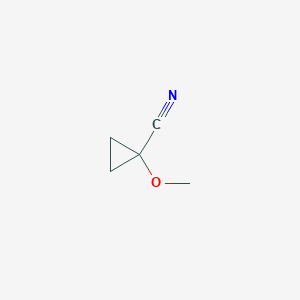
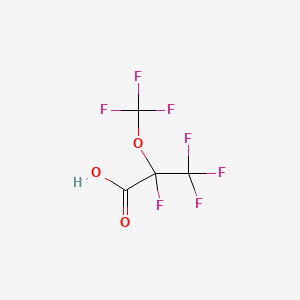

![6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B15278140.png)
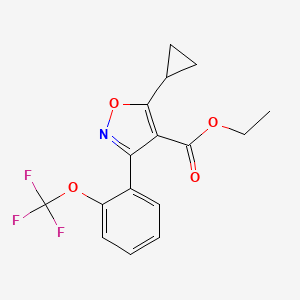
![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
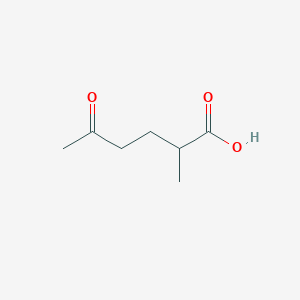
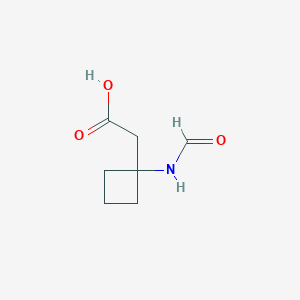
![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
